

# Spectroscopic Profile of Rutacridone: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for the acridone alkaloid, **Rutacridone**. The information is compiled to assist in the identification, characterization, and further investigation of this natural product. While a complete, publicly available, and fully assigned experimental dataset for **Rutacridone** is not readily accessible, this guide presents the known fundamental data and expected spectroscopic characteristics based on the analysis of acridone alkaloids in general.

### **Core Properties of Rutacridone**

**Rutacridone** is a naturally occurring acridone alkaloid that has been the subject of interest in phytochemical and pharmacological research. Below are its fundamental molecular properties.

Property	Value
Molecular Formula	C19H17NO3
Molecular Weight	307.34 g/mol
Exact Mass	307.120843 g/mol

# Nuclear Magnetic Resonance (NMR) Spectroscopic Data



NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules like **Rutacridone**. The following tables outline the expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR. These are based on general values for acridone alkaloids and the specific structural features of **Rutacridone**.[1][2][3][4][5][6][7]

Note: The following are predicted values and should be confirmed with experimental data.

### **Expected <sup>1</sup>H NMR Chemical Shifts**



Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Notes
Aromatic Protons	6.0 - 8.5	m, d, t	The acridone core contains several aromatic protons whose specific shifts are influenced by their position and substitution.[2][3]
N-CH <sub>3</sub>	~ 3.7	s	The N-methyl group typically appears as a singlet in this region.
O-CH₃	~ 3.9	S	Methoxy group protons will appear as a singlet.
Vinylic Protons	4.5 - 6.5	m	Protons on the double bond of the dihydrofuran ring.
Aliphatic Protons	1.5 - 3.5	m	Protons on the saturated carbons of the dihydrofuran ring and the isopropyl group.
-ОН	Variable	br s	The chemical shift of the hydroxyl proton is concentration and solvent dependent.

# Expected <sup>13</sup>C NMR Chemical Shifts



Carbon	Expected Chemical Shift (δ, ppm)	Notes
C=O (Acridone)	170 - 185	The carbonyl carbon of the acridone core.[1]
Aromatic Carbons	100 - 160	Carbons of the fused aromatic rings.[1][8]
Olefinic Carbons	110 - 150	Carbons of the C=C double bond in the dihydrofuran moiety.
C-O	50 - 80	Carbons attached to oxygen in the ether and alcohol functionalities.
N-CH₃	~ 30 - 40	The N-methyl carbon.
Aliphatic Carbons	20 - 50	Carbons of the isopropyl group and the saturated part of the dihydrofuran ring.

# Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **Rutacridone**, the following data would be expected.

Parameter	Expected Value	Notes
Molecular Ion [M]+	m/z 307	Corresponding to the exact mass of Rutacridone.
[M+H] <sup>+</sup>	m/z 308	The protonated molecule, commonly observed in soft ionization techniques like ESI.  [9]
[M+Na] <sup>+</sup>	m/z 330	The sodium adduct, also common in ESI-MS.[10]



#### **Expected Fragmentation Patterns**

The fragmentation of acridone alkaloids is influenced by the substituents and the core structure.[9][11][12][13][14] For **Rutacridone**, fragmentation would likely involve:

- Loss of a methyl group (-15 Da): From the N-methyl or the isopropyl group.
- Loss of the isopropyl group (-43 Da): A common fragmentation for molecules containing this moiety.
- Retro-Diels-Alder (RDA) reaction: Of the dihydrofuran ring, leading to characteristic fragments.[9][12]
- · Cleavage of the ether linkage.

### **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of **Rutacridone**, based on standard procedures for natural products.[15][16][17][18][19][20][21][22][23]

#### NMR Spectroscopy

- Sample Preparation:
  - Dissolve approximately 5-10 mg of purified **Rutacridone** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD).
  - The choice of solvent is critical to avoid signal overlap with the analyte.[15]
  - $\circ$  Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
  - Analyses are typically performed on a 300, 400, 500, or 600 MHz NMR spectrometer.
  - Acquire a standard <sup>1</sup>H NMR spectrum.



- Acquire a <sup>13</sup>C NMR spectrum.
- To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

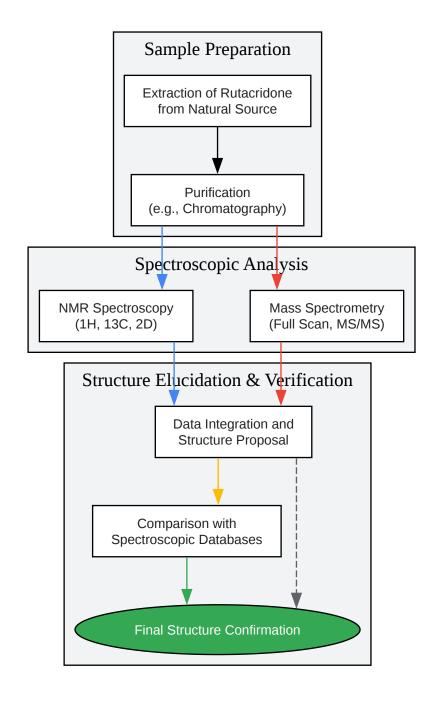
#### **Mass Spectrometry**

- Sample Preparation:
  - Prepare a dilute solution of **Rutacridone** (typically 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation and Data Acquisition:
  - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).[17]
  - Common ionization techniques for this type of molecule include Electrospray Ionization
     (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9][16]
  - Acquire a full scan mass spectrum to determine the molecular ion.
  - Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.[9][12]

#### **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like **Rutacridone**.





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Workflow for the Spectroscopic Analysis of **Rutacridone**.

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